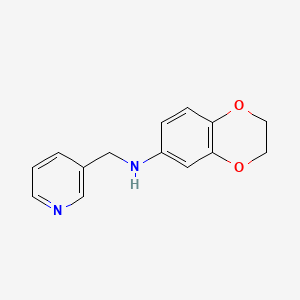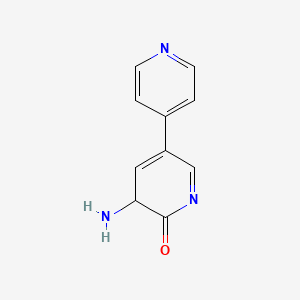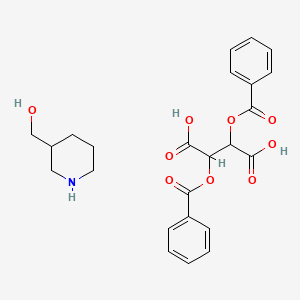
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol is a complex organic compound that combines the structural features of both 2,3-dibenzoyloxybutanedioic acid and piperidin-3-ylmethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibenzoyloxybutanedioic acid typically involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The resulting dibenzoyloxybutanedioic acid can then be coupled with piperidin-3-ylmethanol through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or alcohol functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol involves its interaction with specific molecular targets. The ester and alcohol functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibenzoyloxybutanedioic acid: Shares the dibenzoyloxybutanedioic acid moiety but lacks the piperidin-3-ylmethanol component.
Piperidin-3-ylmethanol: Contains the piperidine ring and alcohol group but lacks the dibenzoyloxybutanedioic acid moiety.
Uniqueness
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol is unique due to the combination of both dibenzoyloxybutanedioic acid and piperidin-3-ylmethanol structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .
Properties
Molecular Formula |
C24H27NO9 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2,3-dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol |
InChI |
InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2 |
InChI Key |
KSEJKAHQFOLLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



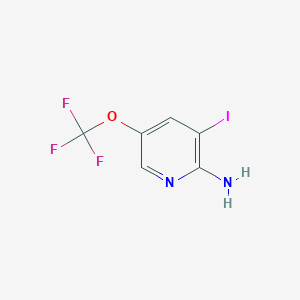
![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
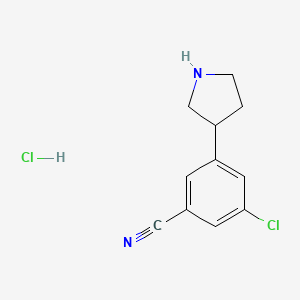
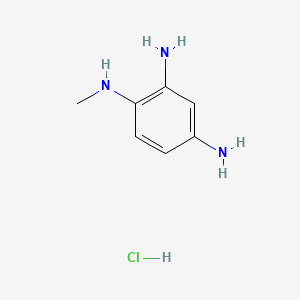
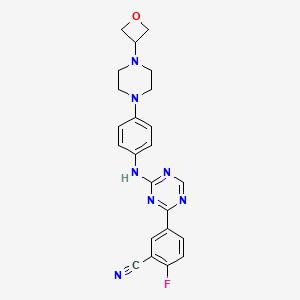
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium](/img/structure/B14790427.png)
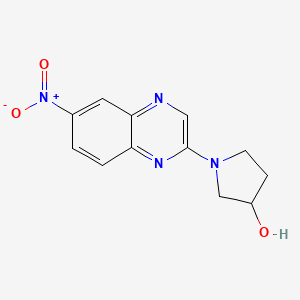
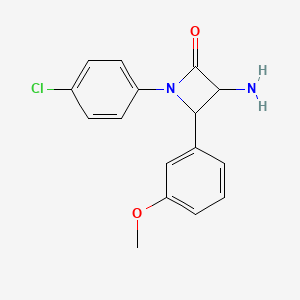
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
